molecular formula C20H22N2O4 B250768 N-[3-(pentanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[3-(pentanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Numéro de catalogue B250768
Poids moléculaire: 354.4 g/mol
Clé InChI: JPPXCGNVBXPALG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(pentanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BP897, is a selective dopamine D3 receptor antagonist. BP897 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Applications De Recherche Scientifique

N-[3-(pentanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. N-[3-(pentanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been evaluated for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

Mécanisme D'action

N-[3-(pentanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a selective dopamine D3 receptor antagonist, which means it blocks the activity of dopamine at the D3 receptor. The D3 receptor is primarily located in the mesolimbic pathway, which is involved in reward and motivation. By blocking the activity of dopamine at the D3 receptor, N-[3-(pentanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide reduces the rewarding effects of drugs of abuse and reduces drug-seeking behavior.
Biochemical and Physiological Effects
N-[3-(pentanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been shown to reduce drug-seeking behavior in animal models of drug addiction. N-[3-(pentanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have minimal effects on locomotor activity, suggesting that it does not produce sedative effects.

Avantages Et Limitations Des Expériences En Laboratoire

N-[3-(pentanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied in animal models, and its effects have been well characterized. However, its potential therapeutic applications in humans have not been fully explored. Additionally, the selectivity of N-[3-(pentanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide for the D3 receptor may limit its usefulness in certain applications.

Orientations Futures

There are several future directions for the study of N-[3-(pentanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One potential area of research is the development of more selective D3 receptor antagonists. Another potential area of research is the evaluation of N-[3-(pentanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in human clinical trials for the treatment of various neurological and psychiatric disorders. Additionally, the potential use of N-[3-(pentanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in the treatment of drug addiction warrants further investigation.

Méthodes De Synthèse

The synthesis of N-[3-(pentanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves the reaction of 3-aminophenyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with pentanoyl chloride in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain N-[3-(pentanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in high purity.

Propriétés

Formule moléculaire

C20H22N2O4

Poids moléculaire

354.4 g/mol

Nom IUPAC

N-[3-(pentanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C20H22N2O4/c1-2-3-7-19(23)21-15-5-4-6-16(13-15)22-20(24)14-8-9-17-18(12-14)26-11-10-25-17/h4-6,8-9,12-13H,2-3,7,10-11H2,1H3,(H,21,23)(H,22,24)

Clé InChI

JPPXCGNVBXPALG-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCCO3

SMILES canonique

CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)OCCO3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.